molecular formula C11H20O2 B14259816 (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one CAS No. 189325-67-5

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one

Cat. No.: B14259816
CAS No.: 189325-67-5
M. Wt: 184.27 g/mol
InChI Key: WYSTUSNFDIYLBM-PSASIEDQSA-N
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Description

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where suitable aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reaction is carried out at controlled temperatures to ensure the formation of the correct stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 7-oxo-4,6-dimethylnon-4-en-3-one or 7-carboxy-4,6-dimethylnon-4-en-3-one.

    Reduction: Formation of 7-hydroxy-4,6-dimethylnon-4-en-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-ol
  • (6R,7R)-7-Oxo-4,6-dimethylnon-4-en-3-one
  • (6R,7R)-7-Carboxy-4,6-dimethylnon-4-en-3-one

Uniqueness

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups

Properties

CAS No.

189325-67-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(6R,7R)-7-hydroxy-4,6-dimethylnon-4-en-3-one

InChI

InChI=1S/C11H20O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h7-8,10,12H,5-6H2,1-4H3/t8-,10-/m1/s1

InChI Key

WYSTUSNFDIYLBM-PSASIEDQSA-N

Isomeric SMILES

CC[C@H]([C@H](C)C=C(C)C(=O)CC)O

Canonical SMILES

CCC(C(C)C=C(C)C(=O)CC)O

Origin of Product

United States

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